molecular formula C49H49ClN6O11S2 B12383168 PROTAC PTPN2 degrader-2

PROTAC PTPN2 degrader-2

Numéro de catalogue: B12383168
Poids moléculaire: 997.5 g/mol
Clé InChI: GTNMUWOJHCUFGS-OCZFFWILSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PROTAC PTPN2 degrader-2 is a potent agent designed to degrade the protein tyrosine phosphatase non-receptor type 2 (PTPN2). This compound holds significant potential for research in cancer and metabolic diseases due to its ability to modulate key signaling pathways involved in these conditions .

Méthodes De Préparation

The synthesis of PROTAC PTPN2 degrader-2 involves the use of PROTAC (Proteolysis Targeting Chimera) technology. This method converts an active-site-directed PTPN2 inhibitor into a selective degrader. The process typically involves the following steps:

    Design and Synthesis: The design of the PROTAC molecule includes a ligand for PTPN2, a linker, and a ligand for an E3 ubiquitin ligase.

    Reaction Conditions: The synthesis is carried out under controlled conditions to ensure the proper formation of the PROTAC molecule.

    Industrial Production:

Analyse Des Réactions Chimiques

PROTAC PTPN2 degrader-2 undergoes several types of chemical reactions:

    Oxidation and Reduction: These reactions are crucial for the activation and deactivation of the compound.

    Substitution: This reaction type is involved in the modification of the PROTAC molecule to enhance its binding affinity and selectivity.

    Common Reagents and Conditions: Reagents such as DMSO, PEG300, and Tween 80 are commonly used in these reactions.

    Major Products: The primary product of these reactions is the this compound molecule itself, which is designed to degrade PTPN2 selectively.

Mécanisme D'action

PROTAC PTPN2 degrader-2 exerts its effects by targeting PTPN2 for degradation. The mechanism involves the following steps:

Comparaison Avec Des Composés Similaires

PROTAC PTPN2 degrader-2 is unique due to its high selectivity and potency in degrading PTPN2. Similar compounds include:

Activité Biologique

PROTACs (Proteolysis Targeting Chimeras) represent a novel class of therapeutics that induce the targeted degradation of specific proteins through the ubiquitin-proteasome system (UPS). PROTAC PTPN2 degrader-2 is designed to selectively degrade the protein tyrosine phosphatase PTPN2, which plays a critical role in various cellular processes including immune response and tumorigenesis. This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in different biological contexts, and potential therapeutic applications.

The mechanism of action for PROTACs involves two key components: a ligand that binds to the target protein (PTPN2 in this case) and another ligand that recruits an E3 ubiquitin ligase. This dual binding facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. Specifically, this compound utilizes the CRBN (cereblon) E3 ligase to mediate this process.

  • Ubiquitination Process :
    • Binding : The PROTAC binds simultaneously to PTPN2 and CRBN.
    • Ubiquitination : The E3 ligase catalyzes the transfer of ubiquitin molecules to PTPN2.
    • Degradation : The polyubiquitinated PTPN2 is recognized by the proteasome and degraded.

Biological Activity and Efficacy

Research indicates that this compound exhibits potent biological activity against PTPN2, with selectivity over other phosphatases. In biochemical assays, it demonstrated an EC50 value of approximately 0.0151 µM for PTPN2, indicating high potency .

Table 1: Biological Activity Data for this compound

ParameterValue
Molecular Weight997.53 g/mol
Chemical FormulaC₅₁H₆₃N₅O₇S₂
EC50 for PTPN20.0151 µM
EC50 for PTPN10.0274 µM
Selectivity Ratio (PTPN2/PTPN1)~1.81

These values highlight the compound's selectivity towards PTPN2 over closely related phosphatases like PTPN1, which is critical for minimizing off-target effects during therapeutic applications.

Cancer Immunotherapy

PTPN2 is a negative regulator of immune signaling pathways, particularly in T cells. By degrading PTPN2, this compound enhances T cell activation and improves responses to immunotherapy . In preclinical models, treatment with this degrader resulted in increased phosphorylation levels of key signaling molecules involved in T cell activation.

Metabolic Diseases

In addition to its implications in cancer, targeting PTPN2 has potential applications in metabolic diseases. Studies have shown that inhibiting PTPN2 can improve insulin signaling pathways, suggesting that this compound could be beneficial in conditions such as type 2 diabetes .

Structural Insights

Recent structural studies have provided insights into how PROTACs like PTPN2 degrader-2 interact with their targets. Crystallography has revealed that the compound forms a stable ternary complex with both PTPN2 and CRBN, facilitating efficient degradation . Understanding these interactions at a molecular level is crucial for optimizing PROTAC design and enhancing their therapeutic efficacy.

Propriétés

Formule moléculaire

C49H49ClN6O11S2

Poids moléculaire

997.5 g/mol

Nom IUPAC

3-(carboxymethoxy)-4-chloro-5-[3-[[(4S)-1-[[3-[[4-[1-[(3S)-2,6-dioxopiperidin-3-yl]-2-oxobenzo[cd]indol-6-yl]piperidine-1-carbonyl]amino]phenyl]methylsulfonyl]-2,2-dimethylpiperidin-4-yl]amino]phenyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C49H49ClN6O11S2/c1-49(2)24-32(51-31-9-4-7-29(23-31)43-41(50)42(67-25-39(58)59)44(68-43)47(62)63)18-21-55(49)69(65,66)26-27-6-3-8-30(22-27)52-48(64)54-19-16-28(17-20-54)33-12-13-36-40-34(33)10-5-11-35(40)46(61)56(36)37-14-15-38(57)53-45(37)60/h3-13,22-23,28,32,37,51H,14-21,24-26H2,1-2H3,(H,52,64)(H,58,59)(H,62,63)(H,53,57,60)/t32-,37-/m0/s1

Clé InChI

GTNMUWOJHCUFGS-OCZFFWILSA-N

SMILES isomérique

CC1(C[C@H](CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)[C@H]7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C

SMILES canonique

CC1(CC(CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.